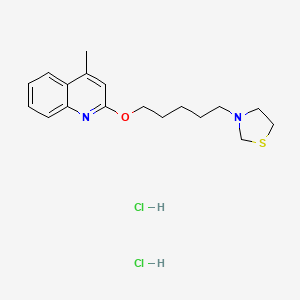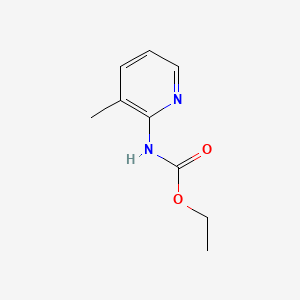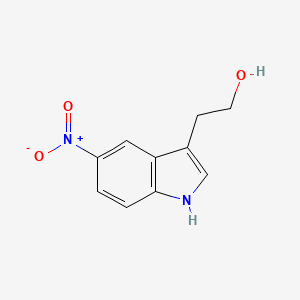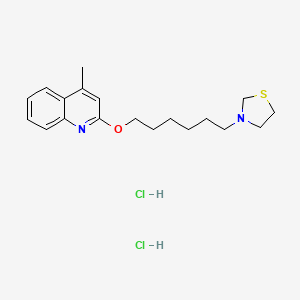
Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
描述
Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride: is a chemical compound with the molecular formula C19H28Cl2N2OS and a molecular weight of 403.4 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring and a quinoline moiety connected by a hexyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol in the presence of a base.
Attachment of the Hexyl Chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated hexane reacts with the thiazolidine ring.
Introduction of the Quinoline Moiety: The quinoline moiety can be attached via an etherification reaction, where the hydroxyl group of the quinoline reacts with the hexyl chain.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.
化学反应分析
Types of Reactions:
Oxidation: Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride can undergo oxidation reactions, where the sulfur atom in the thiazolidine ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the quinoline moiety is reduced to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the hexyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted thiazolidine derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structure and reactivity.
- Studied for its ability to interact with biological targets, such as enzymes and receptors.
Industry:
- Used in the development of new materials and chemicals.
- Employed in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiazolidine ring can interact with proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in various biological effects.
相似化合物的比较
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Quinoline derivatives: Compounds with similar quinoline moieties but different side chains.
Uniqueness:
- The combination of the thiazolidine ring and the quinoline moiety connected by a hexyl chain makes this compound unique.
- Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
属性
IUPAC Name |
3-[6-(4-methylquinolin-2-yl)oxyhexyl]-1,3-thiazolidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS.2ClH/c1-16-14-19(20-18-9-5-4-8-17(16)18)22-12-7-3-2-6-10-21-11-13-23-15-21;;/h4-5,8-9,14H,2-3,6-7,10-13,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUKSYIIPYFJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCCCCN3CCSC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194274 | |
| Record name | Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41288-25-9 | |
| Record name | Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041288259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


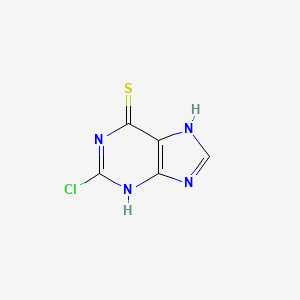
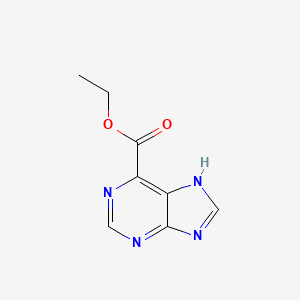
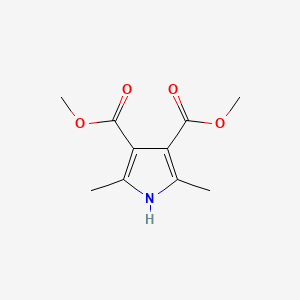
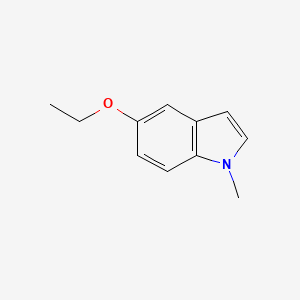
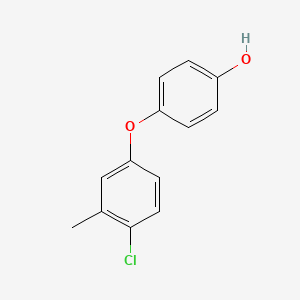
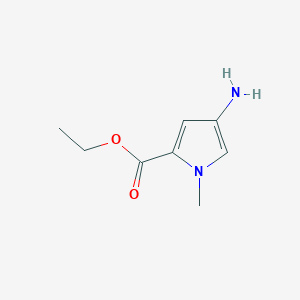
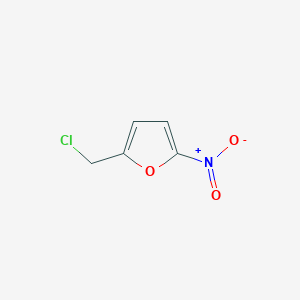
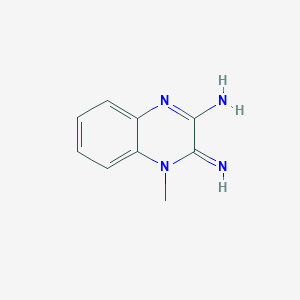
![2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3351987.png)
